molecular formula C16H14N4O3S B14983995 N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14983995
M. Wt: 342.4 g/mol
InChI Key: DWEDKPBZVBBQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by a 5-oxo group at position 5, a methyl substituent at position 3, and a carboxamide group at position 6 linked to a 3-(acetylamino)phenyl moiety. The compound’s molecular formula is C₁₇H₁₆N₄O₃S, with a molecular weight of 372.40 g/mol. The acetylamino group may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties .

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N4O3S/c1-9-8-24-16-17-7-13(15(23)20(9)16)14(22)19-12-5-3-4-11(6-12)18-10(2)21/h3-8H,1-2H3,(H,18,21)(H,19,22)

InChI Key

DWEDKPBZVBBQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . These reactions are often carried out under solvent-free conditions using microwave irradiation to promote the reaction and improve yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of microwave-assisted synthesis and ionic liquids as catalysts can enhance the efficiency and sustainability of the process . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases . This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolo[3,2-a]pyrimidine scaffold is a common framework in medicinal chemistry. Key structural variations among analogues include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Reference
N-[3-(Acetylamino)phenyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 3-methyl, 5-oxo, 6-carboxamide (3-acetylamino phenyl) 372.40 Acetylamino, carboxamide
N-(2,6-Difluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-methyl, 5-oxo, 6-carboxamide (2,6-difluoro phenyl) 321.30 Fluorine, carboxamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 7-methyl, 5-(4-methoxyphenyl), 6-carboxamide (phenyl) 379.43 Methoxy, carboxamide
5-Oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 5-oxo, 6-carboxamide (4-trifluoromethoxy phenyl) 355.29 Trifluoromethoxy, carboxamide

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine () and trifluoromethoxy () substituents enhance lipophilicity and metabolic stability, whereas methoxy () and acetylamino groups improve solubility via hydrogen bonding .
  • Positional Effects : Substitution at the phenyl ring (e.g., 2,6-difluoro vs. 4-methoxy) influences steric and electronic interactions with biological targets. For example, fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets .
Crystallographic and Conformational Analysis
  • Crystal Packing : The compound in (ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative) exhibits a flattened boat conformation in the pyrimidine ring, with a dihedral angle of 80.94° between the thiazolo-pyrimidine core and the benzene ring. This geometry may influence intermolecular interactions, such as C—H···O hydrogen bonds, which stabilize crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.